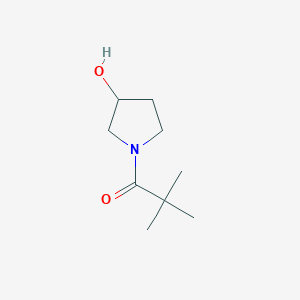
(S)-2-Amino-4-ethylhexanoic acid
Overview
Description
(S)-2-Amino-4-ethylhexanoic acid, also known as L-Norvaline, is a non-proteinogenic amino acid that has been gaining attention in the scientific community due to its potential therapeutic applications. L-Norvaline is a structural analogue of the amino acid L-valine, with an additional ethyl group attached to the carbon atom adjacent to the amino group. This modification alters the physicochemical properties of the amino acid, allowing it to interact with enzymes and cellular processes in unique ways.
Scientific Research Applications
Production of Succinic Acid
“(S)-2-Amino-4-ethylhexanoic acid” can be used in the production of succinic acid . Succinic acid is a valuable organic acid with high commercial value that can be employed in various sectors including food, cosmetics, and chemistry . It can be easily produced through bacterial fermentation .
Microbial Fermentation
This compound can be used in microbial fermentation processes . Various methods under metabolic engineering are frequently used for bio-based succinic acid production using representative microorganisms .
Waste Management
“this compound” can be used in waste management processes . The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
Industrial Solvents
Succinic acid, which can be produced from “this compound”, is used in the production of industrial solvents . These solvents have a wide range of applications in various industries .
Biodegradable Plastics
Succinic acid is also used in the production of biodegradable plastics . These plastics are environmentally friendly as they can decompose naturally over time .
Surfactants
“this compound” can be used in the production of surfactants . Surfactants have a wide variety of applications that include membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization, biochemistry, crystallization, and manipulation .
Nucleic Acid Research
“this compound” can be used in nucleic acid research . Short sequences of nucleic acids, known as ODNs, have been instrumental in unraveling complex biological mechanisms .
Gene Expression Studies
ODNs, which can be produced from “this compound”, serve as probes for studying gene expression, protein interactions, and cellular pathways . They provide invaluable insights into fundamental biological processes .
properties
IUPAC Name |
2-amino-4-ethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZSUXNNTXOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)









![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)

